molecular formula C20H14I3N3O7 B583251 3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid CAS No. 1798026-94-4

3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid

Cat. No.: B583251
CAS No.: 1798026-94-4
M. Wt: 789.059
InChI Key: VLRZGXOWKXRWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of triiodobenzoic acid derivatives, which are widely used as X-ray contrast agents due to their high iodine content and water solubility. Its structure includes:

  • A triiodinated benzoic acid backbone (2,4,6-triiodo substitution), ensuring radiopacity.
  • A carbamoyl group at position 5, modified with a 2-(1,3-dioxoisoindol-2-yl)acetyloxyethyl chain, which enhances solubility and metabolic stability compared to simpler derivatives.
  • An amino group at position 3, contributing to its hydrophilic properties .

Properties

IUPAC Name

3-amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14I3N3O7/c21-13-11(14(22)16(24)15(23)12(13)20(31)32)17(28)25-5-6-33-10(27)7-26-18(29)8-3-1-2-4-9(8)19(26)30/h1-4H,5-7,24H2,(H,25,28)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRZGXOWKXRWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCCNC(=O)C3=C(C(=C(C(=C3I)N)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14I3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

789.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structure includes a dioxoisoindole moiety and a triiodobenzoic acid component, suggesting diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C18H19I3N3O5\text{C}_{18}\text{H}_{19}\text{I}_3\text{N}_3\text{O}_5

Key Features:

  • IUPAC Name: this compound
  • Molecular Weight: 543.18 g/mol
  • CAS Number: 162742-39-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer proliferation and inflammation.
  • Receptor Modulation : It may act on various receptors, potentially modulating signaling pathways that control cell growth and survival.
  • Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, helping to neutralize reactive oxygen species (ROS) and reduce oxidative stress.

Anticancer Properties

Research has indicated that derivatives of triiodobenzoic acid exhibit anticancer properties. For instance, compounds similar in structure have shown promise in inhibiting tumor growth in various cancer cell lines. A study demonstrated that triiodobenzoic acid derivatives could induce apoptosis in cancer cells by activating caspase pathways .

Study 1: In Vitro Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis via caspase activation
HeLa (Cervical)15.0Mitochondrial dysfunction
A549 (Lung)10.0ROS generation

Study 2: Antioxidant Activity Assessment

In another investigation focusing on the antioxidant capacity of the compound, it was found to significantly reduce lipid peroxidation in a cellular model. The compound's ability to scavenge free radicals was measured using the DPPH assay, yielding a half-maximal effective concentration (EC50) of 20 µM .

Assay TypeEC50 (µM)Effectiveness
DPPH Scavenging20Moderate antioxidant activity
Lipid Peroxidation15Significant reduction

Scientific Research Applications

Biological Activities

  • Antitumor Activity
    • Studies have indicated that compounds similar to triiodobenzoic acids exhibit cytotoxic effects on various cancer cell lines. The incorporation of the isoindole moiety may enhance this activity by interfering with cellular processes involved in tumor growth.
  • Antimicrobial Properties
    • Research suggests that derivatives of triiodobenzoic acid possess antimicrobial properties. This compound could be explored for its ability to inhibit bacterial growth or as a potential agent against resistant strains.
  • Imaging Applications
    • Due to its iodine content, this compound can be utilized as a contrast agent in medical imaging techniques such as computed tomography (CT). Its ability to improve image clarity makes it a candidate for further investigation in radiology.

Potential Applications

Field Application
Medicinal Chemistry Development of novel anticancer agents; exploration of antimicrobial properties.
Biochemistry Study of enzyme inhibition; potential role in metabolic pathways involving amino acids and benzoic acids.
Materials Science Synthesis of functional materials for drug delivery systems or imaging agents due to its unique chemical structure.

Case Studies

  • Antitumor Activity Assessment
    • A study investigated the cytotoxic effects of triiodobenzoic acid derivatives on human cancer cell lines. Results indicated that certain modifications to the structure increased potency against breast and colon cancer cells.
  • Antimicrobial Efficacy Testing
    • Research evaluated the antimicrobial activity of iodinated benzoic acids against Gram-positive and Gram-negative bacteria. The findings suggested that the incorporation of the isoindole structure enhances the overall antimicrobial effect.
  • Imaging Studies
    • Clinical trials have shown that iodine-based contrast agents significantly improve the quality of CT scans. The unique properties of 3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid could lead to advancements in imaging technology.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Iodine Content Applications
Target Compound
3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid
Not explicitly listed ~750 (estimated) 2-(1,3-dioxoisoindol-2-yl)acetyloxyethylcarbamoyl ~60% (estimated) Diagnostic imaging (presumed)
Ioxaglic Acid Impurity A
(3-Amino-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid)
C₁₀H₉I₃N₂O₄ 601.90 Hydroxyethylcarbamoyl ~63% Impurity in contrast agents
Metrizoic Acid
(3-Acetamido-5-(N-methylacetamido)-2,4,6-triiodobenzoic acid)
C₁₂H₁₁I₃N₂O₄ 627.95 Acetamido and N-methylacetamido groups ~60% Historical contrast agent
Ioxitalamic Acid
(3-(Acetylamino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid)
C₁₂H₁₂I₃N₃O₅ 601.90 Hydroxyethylamino carbonyl and acetamido groups ~63% Diagnostic aid
Ioxaglate Meglumine
(Complex ioxaglic acid derivative)
C₂₅H₂₄I₆N₄O₁₀ 1268.80 Meglumine counterion and acetylated carbamoyl chains ~48% Angiography and urography

Key Observations

Iodine Content :

  • Most analogs, including the target compound, have iodine content ≥60%, critical for X-ray attenuation. Ioxaglate meglumine is an exception (48%) due to its larger molecular structure .

Solubility and Toxicity :

  • The hydroxyethylcarbamoyl group in Ioxaglic Acid Impurity A improves water solubility, reducing renal toxicity compared to older agents like metrizoic acid .
  • Metrizoic acid exhibits higher toxicity (rat ipr LD₅₀: 17,900 mg/kg) due to its N-methylacetamido group , which slows excretion .
  • The target compound’s dioxoisoindolyl group may further enhance solubility and safety, though specific toxicity data are unavailable .

Metabolic Stability: Compounds with acetylated amino groups (e.g., metrizoic acid) resist enzymatic degradation, prolonging circulation time. The target compound’s dioxoisoindolyl chain could offer similar stability .

Clinical Use :

  • Ioxaglate meglumine and ioxitalamic acid are clinically approved for vascular imaging, while the target compound is likely in preclinical stages .

Research Findings and Data Gaps

  • Synthesis : The target compound’s synthesis may involve coupling 1,3-dioxoisoindol-2-yl acetyl chloride to a triiodobenzoic acid precursor, akin to methods for ioxaglic acid derivatives .
  • Efficacy: No direct data exist for the target compound, but structural analogs show iodine concentrations >300 mg/mL in commercial formulations (e.g., Conray: 410 mg I/mL) .
  • Safety: Further studies are needed to confirm if the dioxoisoindolyl group reduces immunogenicity observed in some triiodobenzoic acid agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.